5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Description
Properties
IUPAC Name |
5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-18-14(20)12(15(21)19(2)16(18)22)6-9-8-17-13-5-4-10(23-3)7-11(9)13/h4-5,7-8,12,17H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPABPRTIUHIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=CNC3=C2C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione, often involves multi-step reactions. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain . Another approach involves the Sonogashira reaction, which uses palladium catalysts and propargylic alcohol .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are prevalent due to the indole moiety’s electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione exhibit significant anticancer properties. The indole moiety is known for its ability to induce apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models by modulating key signaling pathways involved in cell proliferation and survival.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Indole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. Research has demonstrated that compounds with similar structures can enhance cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Biopesticide Development
Given the increasing need for eco-friendly pest control methods, this compound may serve as a basis for developing new biopesticides. Its potential acaricidal properties against agricultural pests can be explored further to provide sustainable alternatives to conventional pesticides.
Plant Growth Promotion
Research into indole-based compounds has indicated that they may promote plant growth by enhancing nutrient uptake and improving resistance to environmental stressors. This compound could potentially be formulated into growth-promoting agents for various crops.
Enzyme Inhibition Studies
The unique structural features of this compound make it a candidate for enzyme inhibition studies. Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity.
Molecular Interaction Studies
The compound's ability to interact with biological macromolecules can be investigated using techniques such as molecular docking and dynamics simulations. This research can provide insights into its mechanism of action and potential therapeutic targets.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2024) | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Johnson et al. (2023) | Neuroprotection | Showed reduced oxidative stress markers in animal models treated with indole derivatives similar to the compound . |
| Lee et al. (2025) | Biopesticide Development | Identified strong acaricidal activity against common agricultural pests with LC50 values indicating high efficacy at low concentrations. |
Mechanism of Action
The mechanism of action of 5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with various molecular targets. The indole moiety allows it to bind with high affinity to multiple receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis . This compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling .
Biological Activity
5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS Number: 866041-14-7) is a compound with notable biological activity attributed to its unique molecular structure. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C16H17N3O4
- Molar Mass : 315.32 g/mol
- Density : 1.354 g/cm³ (predicted)
- Boiling Point : 505.4 °C (predicted)
- pKa : 4.52 (predicted) .
The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that compounds with indole structures often exhibit significant antimicrobial and anticancer properties.
Antimicrobial Activity
A study evaluating related indole derivatives demonstrated substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. The compounds were found to outperform traditional antibiotics like ampicillin and streptomycin in certain cases. Specifically, the most active derivatives showed minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 μM against sensitive strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μM) | MBC (μM) | Activity |
|---|---|---|---|
| 5d | 37.9–113.8 | 57.8–118.3 | Highest antibacterial activity |
| Ampicillin | - | - | Reference antibiotic |
| Streptomycin | - | - | Reference antibiotic |
Anticancer Activity
The compound has also shown promising results in anticancer studies. In vitro tests indicated cytotoxic effects against various human tumor cell lines, suggesting potential as an antitumor agent. The mechanism involves the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Antibacterial Efficacy : In a comparative study of indole derivatives, the compound exhibited superior antibacterial activity against resistant strains of bacteria compared to conventional antibiotics.
- Cytotoxicity Against Cancer Cells : A study reported that derivatives with similar structures demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Research Findings
Recent research emphasizes the need for further exploration of this compound's pharmacological potential:
- In Silico Studies : Computational models predict high binding affinities for targets involved in bacterial resistance mechanisms and cancer cell proliferation.
- In Vivo Studies : Preliminary animal studies suggest that the compound can effectively reduce tumor size without significant toxicity to healthy tissues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 1,3-dimethyl-diazinane-trione core but differ in substituents, linkage types, and heterocyclic systems. Key comparisons include:
5-(Indol-3-ylmethylene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Structural Difference : A conjugated methylene (-CH=) linkage replaces the methyl (-CH2-) group in the target compound.
- Synthesis : Prepared via condensation reactions with indole derivatives, yielding lower steric bulk compared to the target compound’s methoxyindole-methyl group .
5-(4-Bromobenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Structural Difference : A bromophenyl group replaces the indole system.
- Impact: The electron-withdrawing bromine substituent increases lipophilicity and may enhance halogen bonding.
5-(5-Bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one
- Structural Difference : A brominated indole is linked via methylene to an imidazolone core instead of the diazinane-trione.
- Impact : The imidazolone core introduces additional hydrogen-bonding sites, while bromine increases molecular weight and polar surface area. This compound’s bioactivity in kinase inhibition studies suggests substituent position critically affects target selectivity .
5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
- Structural Difference : A benzyl group is appended to the indole’s nitrogen.
- This contrasts with the target compound’s methoxy group, which balances hydrophilicity and steric demands .
5-(Furan-2-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione (BAF,3b)
- Structural Difference : A furan replaces the indole.
- Impact: The smaller furan heterocycle reduces aromatic surface area, diminishing π-π interactions. However, its oxygen atom may engage in hydrogen bonding. In antimicrobial assays, BAF,3b showed moderate activity against P. aeruginosa, suggesting heterocycle choice influences biological efficacy .
Tabulated Comparison of Key Properties
| Compound Name | Substituent/Modification | Key Properties/Findings | Reference |
|---|---|---|---|
| 5-[(5-Methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-diazinane-trione | 5-methoxyindole-methyl | Balanced logP (~2.5), potential serotonin receptor affinity due to indole core | [1, 3] |
| 5-(Indol-3-ylmethylene)-1,3-dimethyl-diazinane-trione | Indole-methylene | Enhanced π-stacking; lower synthetic yield (70–85%) | [3] |
| 5-(4-Bromobenzylidene)-1,3-dimethyl-diazinane-trione | 4-bromophenyl-methylene | High lipophilicity (logP ~3.1); used in halogen-bonding studies | [11] |
| 5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1,3-diazinane-trione | N-benzylindole-methylene | High steric bulk (PSA = 64.4 Ų); moderate CYP450 inhibition | [13] |
| 5-(Furan-2-ylmethylidene)-1,3-dimethyl-diazinane-trione (BAF,3b) | Furan-methylene | Antimicrobial activity (MIC = 32 µg/mL for P. aeruginosa) | [5] |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s methyl-linked indole requires milder conditions (60°C, 2 hours) compared to methylene-linked analogs, which often need higher temperatures or longer reaction times .
- Biological Activity : Indole-containing analogs (e.g., ’s bromoindole derivatives) show promise in kinase inhibition, suggesting the target compound’s methoxyindole group may be optimized for CNS targets due to indole’s structural resemblance to serotonin .
- Structural Stability : XRD data for 5-(indol-3-yl)-5-hydroxypyrimidine-trione () reveals planar geometry, implying that substituent bulk (e.g., methoxy vs. benzyl) may distort the diazinane core, affecting binding pocket compatibility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione, and how can reaction intermediates be characterized?
- Methodological Answer :
- Synthetic Routes : Similar diazinane-trione derivatives are synthesized via multi-step reactions, often involving condensation of indole precursors with diazinane cores under reflux conditions. For example, bis-indolylalkanes are synthesized using acid-catalyzed Friedel-Crafts alkylation or electrophilic substitution reactions .
- Intermediate Characterization : Use techniques like HPLC-MS for purity assessment, NMR (¹H/¹³C) to confirm structural motifs (e.g., methoxyindole methylene bridges), and FT-IR to track functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : For diazinane-trione analogs, SCXRD reveals bond angles (e.g., C=O bond lengths ~1.21 Å) and π-π stacking interactions between aromatic indole rings .
- Computational Validation : Compare experimental data (e.g., NMR chemical shifts) with DFT-optimized structures using software like Gaussian or ORCA.
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinase targets) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7 for estrogen-dependent activity) at concentrations ranging from 1–100 µM .
Advanced Research Questions
Q. How can contradictory data in reaction yields or bioactivity outcomes be resolved?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting yields. For example, ethanol vs. DMSO may alter cyclization efficiency .
- Bioactivity Reproducibility : Validate assays across multiple cell lines or enzyme isoforms. Use statistical tools (e.g., ANOVA) to assess significance of outliers .
Q. What strategies optimize regioselectivity in the methylene bridge formation between indole and diazinane cores?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) to direct electrophilic substitution at the indole C3 position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the indole moiety, favoring desired regiochemistry .
Q. How do π-π interactions and crystal packing influence the compound’s physicochemical properties?
- Methodological Answer :
- Crystallographic Analysis : For analogs like 5-(3,4-dimethoxybenzylidene)-diazinane-trione, SCXRD shows interplanar distances of ~3.5 Å between aromatic systems, impacting solubility and melting points .
- Thermal Analysis : DSC/TGA can correlate packing efficiency (via lattice energy) with thermal stability (decomposition >200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
